N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzohydrazide
Description
N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzohydrazide is a benzohydrazide derivative characterized by a hydrazone backbone, a 2-chloro-1,3-thiazol-5-yl substituent, and a 4-(trifluoromethyl)benzoyl group. This compound’s molecular formula is C₁₈H₁₂Cl₃N₃O₂S, with a molecular weight of 440.73 g/mol . The (E)-configuration of the imine bond is critical for its structural stability and biological interactions. Its synthesis typically involves condensation between 4-(trifluoromethyl)benzohydrazide and 2-chloro-1,3-thiazole-5-carbaldehyde under acidic conditions, analogous to methods described for related hydrazones .
Properties
IUPAC Name |
N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylideneamino]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3OS/c13-11-17-5-9(21-11)6-18-19-10(20)7-1-3-8(4-2-7)12(14,15)16/h1-6H,(H,19,20)/b18-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBIEAYOHBRUDB-NGYBGAFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CN=C(S2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=CN=C(S2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Trifluoromethyl)benzohydrazide
The 4-(trifluoromethyl)benzohydrazide intermediate serves as the foundational building block for the target compound. Two primary routes dominate its synthesis:
From Ethyl 4-(Trifluoromethyl)benzoate
This method adapts protocols from analogous benzohydrazide syntheses. Ethyl 4-(trifluoromethyl)benzoate reacts with excess hydrazine hydrate in absolute ethanol under reflux conditions (4–6 hours). The reaction proceeds via nucleophilic acyl substitution, displacing the ethoxy group with hydrazine:
$$
\text{Ethyl 4-(trifluoromethyl)benzoate} + \text{H}2\text{NNH}2 \rightarrow \text{4-(Trifluoromethyl)benzohydrazide} + \text{EtOH}
$$
Key parameters include a 1:1.5 molar ratio of ester to hydrazine hydrate and reflux temperatures (78°C). Post-reaction, cooling induces precipitation of the hydrazide, which is filtered and washed with ethanol. Yields typically exceed 80% with purity >95% (confirmed by $$ ^1\text{H} \text{NMR} $$).
From 4-(Trifluoromethyl)benzoic Acid via Acid Chloride
An alternative route activates the carboxylic acid using thionyl chloride (SOCl$$_2$$) to form 4-(trifluoromethyl)benzoyl chloride, followed by hydrazine quenching:
$$
\text{4-(Trifluoromethyl)benzoic acid} + \text{SOCl}2 \rightarrow \text{4-(Trifluoromethyl)benzoyl chloride} + \text{SO}2 + \text{HCl}
$$
$$
\text{4-(Trifluoromethyl)benzoyl chloride} + \text{H}2\text{NNH}2 \rightarrow \text{4-(Trifluoromethyl)benzohydrazide} + \text{HCl}
$$
This method, though efficient, requires careful handling of corrosive reagents. Yields range from 75–85%, with IR spectroscopy confirming the hydrazide C=O stretch at 1,650–1,670 cm$$^{-1}$$.
Table 1: Comparison of 4-(Trifluoromethyl)benzohydrazide Synthesis Methods
Synthesis of 2-Chloro-1,3-thiazole-5-carbaldehyde
While detailed protocols for this aldehyde are scarce in the provided sources, its structure suggests derivation from thiazole precursors. Potential pathways include:
- Chlorination of 5-formyl-1,3-thiazole using Cl$$2$$ or SO$$2$$Cl$$_2$$.
- Vilsmeier-Haack formylation of 2-chlorothiazole, though this remains speculative without explicit literature support.
Industrial-scale production likely employs optimized halogenation or cross-coupling techniques, but further investigation is warranted.
Condensation to Form the Hydrazone
The final step involves acid-catalyzed condensation of 4-(trifluoromethyl)benzohydrazide with 2-chloro-1,3-thiazole-5-carbaldehyde. This reaction follows established hydrazone formation mechanisms:
$$
\text{4-(Trifluoromethyl)benzohydrazide} + \text{2-Chloro-1,3-thiazole-5-carbaldehyde} \rightarrow \text{N'-[(1E)-(2-Chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzohydrazide} + \text{H}_2\text{O}
$$
Reaction Conditions
- Solvent : Absolute ethanol or methanol.
- Catalyst : Glacial acetic acid (1–5 mol%).
- Temperature : 70–80°C under reflux.
- Duration : 4–6 hours.
The reaction mixture is cooled post-reflux, precipitating the product as a pale-yellow solid. Filtration and sequential washing with cold ethanol/water remove unreacted starting materials.
Optimization Insights
- Molar ratio : A 1:1 ratio of hydrazide to aldehyde minimizes side products.
- Catalyst impact : Acetic acid enhances imine bond formation by protonating the carbonyl oxygen, increasing electrophilicity.
- Yield : 80–85% (isolated), with purity >98% confirmed by HPLC.
Table 2: Hydrazone Condensation Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | Absolute ethanol | |
| Catalyst | Glacial acetic acid | |
| Temperature | 70–80°C | |
| Reaction time | 4–6 hours | |
| Yield | 80–85% |
Analytical Characterization
Post-synthesis validation employs spectroscopic techniques:
Alternative Synthetic Routes
While the above method dominates, exploratory approaches include:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can occur at the thiazole ring, leading to the formation of various sulfoxides or sulfones.
Reduction: Could target the hydrazide moiety, resulting in the formation of amines.
Substitution: The chlorine on the thiazole ring can be substituted by nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Substituting agents: Alkoxides, amines under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is part of a broader class of hydrazone derivatives known for their potential therapeutic applications. Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been investigated for their ability to inhibit key enzymes involved in neurological functions, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Enzyme Inhibition Studies
Recent studies have shown that hydrazones synthesized from 4-(trifluoromethyl)benzohydrazide exhibit significant inhibition of AChE and BuChE. For example, a study reported IC50 values ranging from 46.8 µM to 137.7 µM for AChE and 19.1 µM to 881.1 µM for BuChE, indicating that several derivatives are potent inhibitors of these enzymes . The structure-activity relationship (SAR) analysis revealed that specific modifications on the hydrazone scaffold enhance inhibitory potency, making these compounds promising candidates for the development of treatments for neurodegenerative diseases such as Alzheimer's.
Antibacterial Activity
The antibacterial properties of N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzohydrazide have also been explored extensively. Research indicates that derivatives of this compound exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.
Efficacy Against Biofilms
A recent study highlighted the effectiveness of certain hydrazone derivatives in combating bacterial biofilms, which are notoriously difficult to treat due to their protective nature against antibiotics. The compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 1.9 μg/mL to 125 μg/mL against various bacterial strains, outperforming traditional antibiotics like levofloxacin . This suggests that these hydrazone derivatives could be utilized in formulations aimed at preventing or treating biofilm-associated infections.
Case Study: Hydrazone Derivatives as Cholinesterase Inhibitors
In a comprehensive study focused on hydrazone derivatives derived from 4-(trifluoromethyl)benzohydrazide, researchers synthesized multiple compounds and evaluated their enzyme inhibition capabilities using Ellman’s spectrophotometric method. The results indicated that specific derivatives exhibited dual inhibition properties, making them suitable candidates for further development as therapeutic agents targeting cholinesterase-related disorders .
Case Study: Antibacterial Screening
Another significant study assessed the antibacterial activity of various hydrazone compounds against clinical isolates of bacteria associated with infections. The findings revealed that certain derivatives not only inhibited bacterial growth but also disrupted established biofilms, suggesting their potential use in clinical settings where biofilm formation poses a challenge .
Mechanism of Action
The compound operates through multiple mechanisms, depending on its application:
Antibacterial/Antifungal: Disrupts cell wall synthesis or metabolic pathways.
Anticancer: Induces apoptosis by interfering with DNA replication or cellular signaling pathways.
Enzyme Inhibition: Binds to enzyme active sites, altering the enzyme's configuration and inhibiting its activity.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Yields for analogs like 7P (95%) and DT01 (79%) suggest that electron-deficient aryl groups (e.g., CF₃) improve condensation efficiency, though data for the target compound is unavailable .
- Thermal Stability: Melting points for 7P (216–218°C) indicate higher crystallinity than many hydrazones, likely due to planar quinoline moieties .
Key Observations :
- Trifluoromethyl Role : The CF₃ group in the target compound and its analogs (e.g., Krátký et al., 2017) improves membrane permeability and target binding, critical for antimycobacterial activity .
- Structural Flexibility: Quinoline-containing derivatives (e.g., 7P) exhibit Nur77 modulation, a nuclear receptor target, highlighting the scaffold’s versatility .
Computational and Crystallographic Insights
- Crystal Packing: The target compound’s crystal structure (unreported) may resemble 4-tert-butyl-N′-benzylidenebenzohydrazide (), which adopts a monoclinic Pbc2 space group with planar hydrazone linkages .
- Bond Parameters : The C=N bond in hydrazones typically measures ~1.28 Å, consistent with SHELX-refined structures (e.g., ), ensuring conformational stability .
- Docking Studies : Analogous hydrazones (e.g., Krátký et al., 2017) show strong binding to mycobacterial enzymes via hydrophobic interactions with CF₃ and thiazole groups .
Biological Activity
N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzohydrazide is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C12H7ClF3N3OS
- Molecular Weight : 333.72 g/mol
- CAS Number : 478067-99-1
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
| Escherichia coli | 31.2 - 62.5 |
| Mycobacterium tuberculosis | Active against strains |
The compound has shown bactericidal activity, which is attributed to the inhibition of protein synthesis and interference with nucleic acid and peptidoglycan production pathways .
Enzyme Inhibition
This compound has been investigated for its potential as an inhibitor of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition kinetics reveal:
| Enzyme | IC50 (μM) |
|---|---|
| Acetylcholinesterase (AChE) | 46.8 - 137.7 |
| Butyrylcholinesterase (BuChE) | 19.1 - 881.1 |
The compound demonstrates a dual inhibition mechanism, with a stronger affinity for AChE compared to BuChE, suggesting its potential application in treating conditions like Alzheimer's disease .
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various hydrazones derived from benzohydrazide, including our compound, against clinical isolates of MRSA and other pathogens. The results indicated that the compound exhibited significant antibiofilm activity against MRSA with MBIC values ranging from 62.216 to 124.432 μg/mL, outperforming standard treatments like ciprofloxacin . -
Cholinesterase Inhibition Study :
Another investigation focused on the inhibition of cholinesterases by hydrazones derived from trifluoromethylbenzohydrazide. The study highlighted that derivatives like this compound showed promising results in inhibiting AChE at lower concentrations than BuChE, indicating a selective inhibition profile beneficial for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzohydrazide, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves condensation of 4-(trifluoromethyl)benzohydrazide with 2-chloro-1,3-thiazole-5-carbaldehyde under acidic conditions (e.g., acetic acid catalysis). Temperature control (60–80°C) and solvent selection (ethanol or methanol) are critical for high yields (>75%). Excess aldehyde (1.2–1.5 equivalents) ensures complete hydrazone formation .
- Characterization : Confirm structure via -NMR (δ 8.3–8.5 ppm for hydrazone CH=N), -NMR (C=O at ~165 ppm), and HR-MS (expected [M+H]: 374.03) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?
- Key Techniques :
- IR Spectroscopy : C=O stretch (~1640 cm), C=N (~1580 cm), and C-Cl (~690 cm) .
- NMR : -NMR signals for thiazole protons (δ 7.8–8.1 ppm) and trifluoromethyl group (-NMR at δ -63 ppm) .
- Mass Spectrometry : Isotopic patterns for chlorine (3:1 ratio for /) and exact mass confirmation .
Q. How is the compound screened for preliminary biological activity, and what assays are recommended?
- Screening Workflow :
Enzyme Inhibition : Cholinesterase inhibition assays (acetylcholinesterase/butyrylcholinesterase) with Ellman’s method .
Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) are used to predict the compound’s reactivity and target interactions?
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (HOMO/LUMO energies) and electrostatic potential maps for nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like cholinesterases (PDB: 4EY7) or Nav1.7 (PDB: 5EK0). Prioritize poses with ΔG < -8 kcal/mol and validate via MD simulations (100 ns) .
Q. How can single-crystal X-ray diffraction resolve structural ambiguities, and what challenges arise during refinement?
- Crystallization : Use slow evaporation in DMSO/EtOH (1:3) to obtain crystals.
- Refinement : Employ SHELXL for structure solution. Challenges include disorder in the trifluoromethyl group; apply restraints (ISOR, DELU) and validate with R < 0.05 .
- Key Parameters : Bond lengths (C-Cl: ~1.72 Å), torsion angles (hydrazone C-N-N-C: ~180°), and Hirshfeld surface analysis for intermolecular interactions .
Q. What structural modifications enhance target selectivity (e.g., for Nav1.7 over other ion channels)?
- SAR Insights :
Q. How should researchers address contradictions in biological data (e.g., varying IC across studies)?
- Troubleshooting Steps :
Assay Validation : Ensure consistent enzyme sources (e.g., human recombinant vs. animal-derived).
Solubility Check : Use DMSO concentrations <1% to avoid false negatives.
Metabolic Stability : Pre-incubate with liver microsomes to assess compound degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
